1-(2-Bromoethoxy)-4-(butan-2-yl)benzene
Description
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a 2-bromoethoxy group and a branched butan-2-yl (sec-butyl) group. Its structure combines lipophilic (butan-2-yl) and reactive (bromoethoxy) moieties, which influence its chemical behavior and biological interactions .
Properties
CAS No. |
144331-40-8 |
|---|---|
Molecular Formula |
C12H17BrO |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-butan-2-ylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-3-10(2)11-4-6-12(7-5-11)14-9-8-13/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
LPHJLEIMYYTTDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The initial step involves the bromination of ethylene glycol to form 2-bromoethanol.
Etherification: The 2-bromoethanol is then reacted with 4-(butan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
The reaction conditions typically involve:
Temperature: The reactions are usually carried out at elevated temperatures ranging from 60°C to 100°C.
Solvent: Common solvents used include dimethylformamide or tetrahydrofuran.
Catalysts: Potassium carbonate or sodium hydroxide can be used as catalysts to facilitate the etherification process.
Industrial Production Methods
Industrial production of 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or water at temperatures ranging from 50°C to 80°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-hydroxyethoxy)-4-(butan-2-yl)benzene, 1-(2-aminoethoxy)-4-(butan-2-yl)benzene, and 1-(2-mercaptoethoxy)-4-(butan-2-yl)benzene.
Oxidation: Products include 1-(2-bromoethoxy)-4-(butan-2-yl)benzaldehyde and 1-(2-bromoethoxy)-4-(butan-2-yl)acetophenone.
Reduction: The major product is 1-(2-ethoxy)-4-(butan-2-yl)benzene.
Scientific Research Applications
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and butan-2-yl groups can influence the compound’s binding affinity and specificity towards its targets. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
1-(2-Bromoethoxy)-4-bromobenzene
- Structure : Bromine atom replaces the butan-2-yl group.
- Properties : Increased molecular polarity due to the electron-withdrawing bromine.
- Biological Activity: Exhibits moderate toxicity, with 30% mortality observed in 24-hour exposure studies (vs.
1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene
- Structure : Trifluoromethyl (-CF₃) group instead of butan-2-yl.
- Properties : Enhanced metabolic stability and lipophilicity due to -CF₃. Lower basicity compared to alkyl-substituted analogs.
- Applications : Used in fluorinated drug candidates for improved bioavailability .
1-(2-Bromoethoxy)-4-methylbenzene
- Structure : Methyl group replaces butan-2-yl.
- Properties : Reduced steric hindrance and lower molecular weight (C₉H₁₁BrO vs. C₁₂H₁₇BrO for the target compound).
- Synthesis: Similar methods (e.g., alkylation of phenol derivatives with 1,2-dibromoethane) .
Variations in the Alkoxy Chain
1-(2-Iodoethoxy)-4-(phenylethynyl)benzene
- Structure : Iodoethoxy replaces bromoethoxy.
- Reactivity : Iodine’s superior leaving group ability enhances susceptibility to nucleophilic substitution.
- Synthesis : Derived from bromoethoxy analogs via halogen exchange (92% yield reported) .
1,4-Bis(2-bromoethoxy)benzene
Pharmacologically Relevant Derivatives
1-(2-Bromoethoxy)-2-phenylbenzene
- Structure : Phenyl group replaces butan-2-yl.
- Toxicity : Demonstrates 100% mortality at 24 hours in bioassays, indicating higher acute toxicity compared to 4-bromo analogs .
5-(2-Bromoethoxy)-1,2,3-trimethoxybenzene
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene | C₁₂H₁₇BrO | 257.17 | Butan-2-yl, Bromoethoxy | High lipophilicity, moderate reactivity |
| 1-(2-Iodoethoxy)-4-(phenylethynyl)benzene | C₁₆H₁₃IO | 340.18 | Phenylethynyl, Iodoethoxy | Enhanced leaving group ability |
| 1-(Benzyloxy)-4-(2-bromoethoxy)benzene | C₁₅H₁₅BrO₂ | 307.18 | Benzyloxy, Bromoethoxy | Dual ether functionality |
| 1,4-Bis(2-bromoethoxy)benzene | C₁₀H₁₂Br₂O₂ | 324.01 | Dual Bromoethoxy | Macrocyclic precursor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
